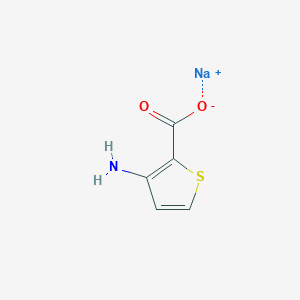

![molecular formula C38H54ClN3O10S2 B3331236 [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate CAS No. 796073-70-6](/img/structure/B3331236.png)

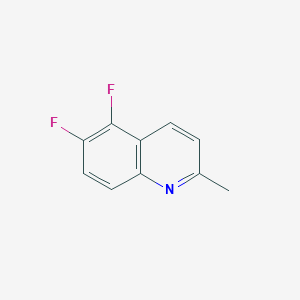

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate

Descripción general

Descripción

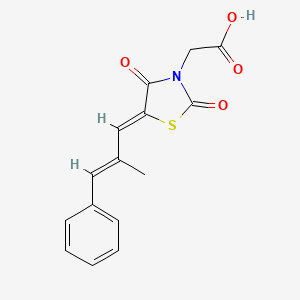

DM3-SMe es un derivado de la maytansina y funciona como un inhibidor de la tubulina. Es un componente citotóxico de los conjugados anticuerpo-fármaco, que pueden unirse a los anticuerpos a través de enlaces disulfuro o enlaces tioéter estables. DM3-SMe exhibe una alta actividad citotóxica in vitro con una IC50 de 0.0011 nanomolar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

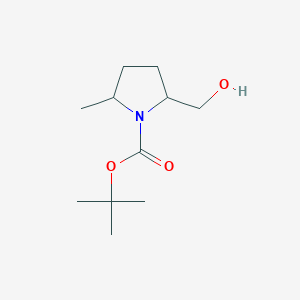

DM3-SMe se sintetiza a través de una serie de reacciones químicas que involucran derivados de la maytansina. La síntesis generalmente implica la modificación de la maytansina para introducir un grupo tiometilo, lo que permite la formación de enlaces tioéter estables con los anticuerpos .

Métodos de producción industrial

La producción industrial de DM3-SMe implica la síntesis química a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye múltiples pasos de purificación para eliminar impurezas y lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

DM3-SMe experimenta diversas reacciones químicas, que incluyen:

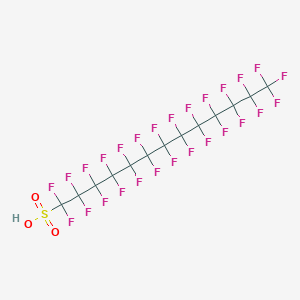

Oxidación: DM3-SMe puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir DM3-SMe en su derivado tiol correspondiente.

Sustitución: DM3-SMe puede participar en reacciones de sustitución donde el grupo tiometilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

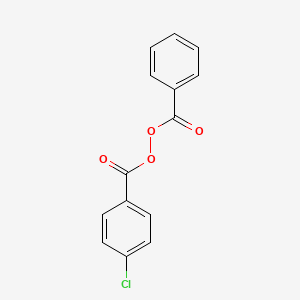

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el ditiotreitol y la tris(2-carboxietil)fosfina.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

DM3-SMe tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de la tubulina y sus efectos sobre la división celular.

Biología: Se emplea en la investigación sobre la regulación del ciclo celular y la apoptosis.

Medicina: Se incorpora en conjugados anticuerpo-fármaco para la terapia contra el cáncer dirigida.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos

Mecanismo De Acción

DM3-SMe ejerce sus efectos inhibiendo la polimerización de la tubulina, lo que interrumpe la formación de microtúbulos necesarios para la división celular. Esta inhibición conduce al arresto del ciclo celular y la apoptosis. El compuesto se une a la tubulina en el dominio de la vinca, evitando el ensamblaje de los microtúbulos y, en última instancia, conduciendo a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Maytansina: El compuesto original de DM3-SMe, también un inhibidor de la tubulina.

Monometil auristatina E: Otro inhibidor de la tubulina utilizado en conjugados anticuerpo-fármaco.

Vinblastina: Un inhibidor de la tubulina bien conocido utilizado en la terapia del cáncer

Unicidad de DM3-SMe

DM3-SMe es único debido a su alta citotoxicidad y su capacidad para formar enlaces tioéter estables con los anticuerpos, lo que lo convierte en un componente efectivo de los conjugados anticuerpo-fármaco. Su unión específica al dominio de la vinca de la tubulina lo distingue de otros inhibidores de la tubulina .

Propiedades

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOIJPSIDUQDNN-UQJMXLCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54ClN3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796073-70-6 | |

| Record name | Maytansine, N2′-deacetyl-N2′-[4-(methyldithio)-1-oxopentyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796073-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)